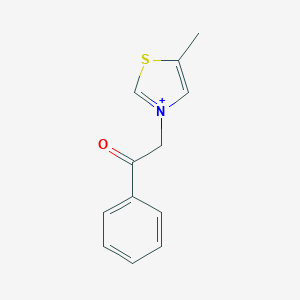
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone, also known as MTT, is a thiazolium dye that has been widely used in scientific research. MTT is commonly used as a colorimetric assay to measure cell viability and proliferation in various cell-based experiments.
Wirkmechanismus
The mechanism of action of 2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone is based on the reduction of the thiazolium ring by mitochondrial dehydrogenases in viable cells. The reduced form of 2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone, called formazan, is insoluble and accumulates in the cytoplasm of the cells, producing a purple color. The amount of formazan produced is directly proportional to the number of viable cells in the culture.
Biochemical and Physiological Effects:
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone is not known to have any significant biochemical or physiological effects on cells. The assay is non-toxic and does not interfere with normal cellular metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
The 2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone assay has several advantages over other cell viability assays. It is simple, reliable, and cost-effective. The assay can be performed in a 96-well plate format, allowing for high-throughput screening of compounds. However, the 2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone assay has some limitations. It cannot distinguish between live and dead cells, and it may produce false-positive results in the presence of certain compounds that interfere with mitochondrial dehydrogenases.
Zukünftige Richtungen
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone has been widely used in scientific research for over three decades. However, there is still room for improvement and innovation in the field. Some possible future directions for 2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone research include the development of new derivatives with improved sensitivity and selectivity, the optimization of assay conditions for different cell types, and the integration of 2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone with other assays to provide a more comprehensive assessment of cell viability and proliferation.
Synthesemethoden
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone can be synthesized by the reaction of 2-methyl-4-amino-5-thiazolecarboxylic acid with ethyl chloroacetate, followed by the reduction of the resulting ester with sodium borohydride. The final product is obtained by the quaternization of the thiazolium ring with methyl iodide.
Wissenschaftliche Forschungsanwendungen
2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone is widely used in scientific research as a colorimetric assay to measure cell viability and proliferation in various cell-based experiments. The assay is based on the reduction of 2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone by mitochondrial dehydrogenases in viable cells, which produces a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells in the culture. The 2-(5-Methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone assay is a simple, reliable, and cost-effective method to assess cell viability and proliferation in a variety of cell types.
Eigenschaften
Molekularformel |
C12H12NOS+ |
|---|---|
Molekulargewicht |
218.3 g/mol |
IUPAC-Name |
2-(5-methyl-1,3-thiazol-3-ium-3-yl)-1-phenylethanone |
InChI |
InChI=1S/C12H12NOS/c1-10-7-13(9-15-10)8-12(14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3/q+1 |
InChI-Schlüssel |
YHTOMDDYQLLBIJ-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C[N+](=CS1)CC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-naphthyl)benzamide](/img/structure/B280438.png)
![4-Chloro-3-methylphenyl [5-(4-morpholinylcarbonyl)-2-furyl]methyl ether](/img/structure/B280439.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide](/img/structure/B280441.png)


![1-{[3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}indoline](/img/structure/B280444.png)

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B280450.png)
![1-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B280453.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-[(4-fluorophenoxy)methyl]furan-2-carboxamide](/img/structure/B280454.png)
![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}morpholine](/img/structure/B280458.png)

![1-(1-Adamantyl)-3-[1-(phenylmethyl)-4-pyrazolyl]urea](/img/structure/B280461.png)